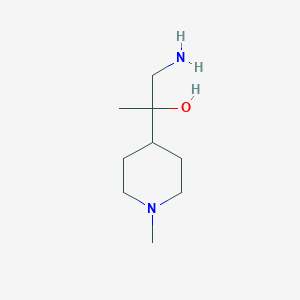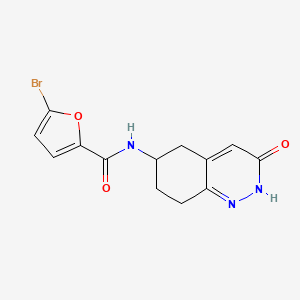
5-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that likely contains a bromine atom, a furan ring, a carboxamide group, and a hexahydrocinnoline group . Compounds with similar structures are often used in pharmaceutical and biological research due to their potential therapeutic properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized using various organic chemistry reactions, such as coupling reactions .Molecular Structure Analysis
The molecular structure of this compound likely involves a complex arrangement of rings and functional groups. The furan ring, carboxamide group, and hexahydrocinnoline group are likely key components of its structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds often undergo reactions at their functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its molecular weight, solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has been conducted on the synthesis of functionalized furan-2-carboxamide derivatives, showcasing methods for creating compounds with potential biological activities. For example, the synthesis of N-(4-bromophenyl)furan-2-carboxamide derivatives through Suzuki-Miyaura Cross-Coupling has been explored, demonstrating significant anti-bacterial activities against drug-resistant strains (Siddiqa et al., 2022). Additionally, the development of novel synthetic pathways to create 2,5-diimino-furans via palladium-catalyzed cyclization of bromoacrylamides with isocyanides has been reported, highlighting the versatility of furan derivatives in chemical synthesis (Jiang et al., 2014).
Antimicrobial and Antitubercular Activities
Furan-2-carboxamide derivatives have been evaluated for their antimicrobial properties. Studies have found these compounds to be effective against a variety of microbial pathogens, including bacteria and fungi. For instance, new furan-2-carboxamide derivatives exhibited antimicrobial activity, with certain compounds showing significant effects against Escherichia coli and other bacterial strains (Sweidan et al., 2021). Another study focused on the antitubercular potential of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, demonstrating their high bacteriostatic effect in vitro against Mycobacterium tuberculosis (Verbitskiy et al., 2021).
Antiprotozoal and Antiviral Potential
Some studies have expanded into exploring the antiprotozoal and antiviral applications of furan derivatives. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized, displaying potent antiprotozoal activity, showcasing the therapeutic potential of furan-based compounds in treating infections caused by protozoan parasites (Ismail et al., 2004). Furthermore, heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone have been investigated for their activity against the avian influenza virus H5N1, indicating the antiviral capabilities of furan-based molecules (Flefel et al., 2012).
Eigenschaften
IUPAC Name |
5-bromo-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O3/c14-11-4-3-10(20-11)13(19)15-8-1-2-9-7(5-8)6-12(18)17-16-9/h3-4,6,8H,1-2,5H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESURABUMIYFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2617261.png)
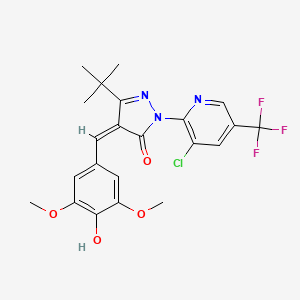
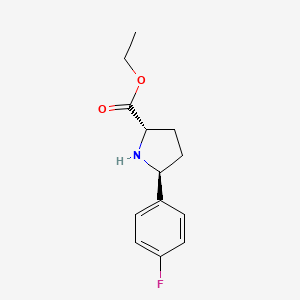
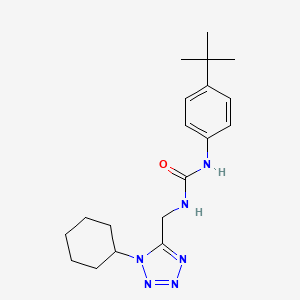
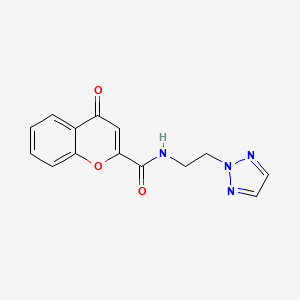
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2617270.png)
![[(3-Ethoxyphenyl)methyl][(furan-2-yl)methyl]amine hydrochloride](/img/structure/B2617272.png)
![N-(5-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2617273.png)
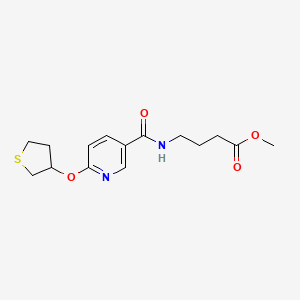
![8,9-dimethoxy-2-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2617279.png)
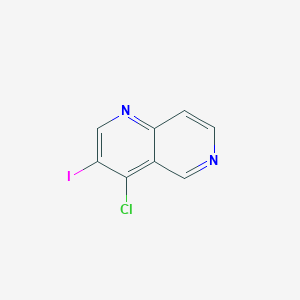
![1-[5-(morpholinocarbonyl)-1H-pyrrol-3-yl]-1-butanone](/img/structure/B2617281.png)
![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)
